

molecular structure of 5-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2,3-dimethyl-2H-indazole*

Cat. No.: B1279461

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **5-Bromo-2,3-dimethyl-2H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **5-Bromo-2,3-dimethyl-2H-indazole**. This compound belongs to the indazole class of nitrogen-containing heterocyclic molecules, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.^[1] This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development involving indazole derivatives.

Molecular Identity and Physicochemical Properties

5-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole with a bromine atom at the 5-position and two methyl groups at the N-2 and C-3 positions of the indazole core. The "2H" designation indicates that the substituent on the pyrazole ring nitrogen is at position 2, which is a key structural feature influencing the molecule's spatial arrangement and chemical properties.

The compound is commercially available as a highly purified solid and requires storage at low temperatures (-20°C) to ensure stability.^[2] Specific experimental data on properties such as melting point and solubility are not widely published.

Property	Data	Reference
IUPAC Name	5-bromo-2,3-dimethylindazole	[3]
CAS Number	878064-16-5	[2][3]
Molecular Formula	C ₉ H ₉ BrN ₂	[2][3]
Molecular Weight	225.09 g/mol	[2]
Canonical SMILES	CC1=C2C=C(Br)C=CC2=NN1C	[3]
InChI Key	USVKOVKNBREERF-UHFFFAOYSA-N	[3]
Physical Form	Highly Purified Solid	[2]
Storage	Store at -20°C	[2]

Synthesis Protocols

While a specific, peer-reviewed synthesis protocol for **5-Bromo-2,3-dimethyl-2H-indazole** is not detailed in the available literature, a logical synthetic route can be constructed based on established methods for 2H-indazole synthesis. A prevalent and robust method is the one-pot, three-component reaction catalyzed by copper, which efficiently forms the 2H-indazole core.[1]

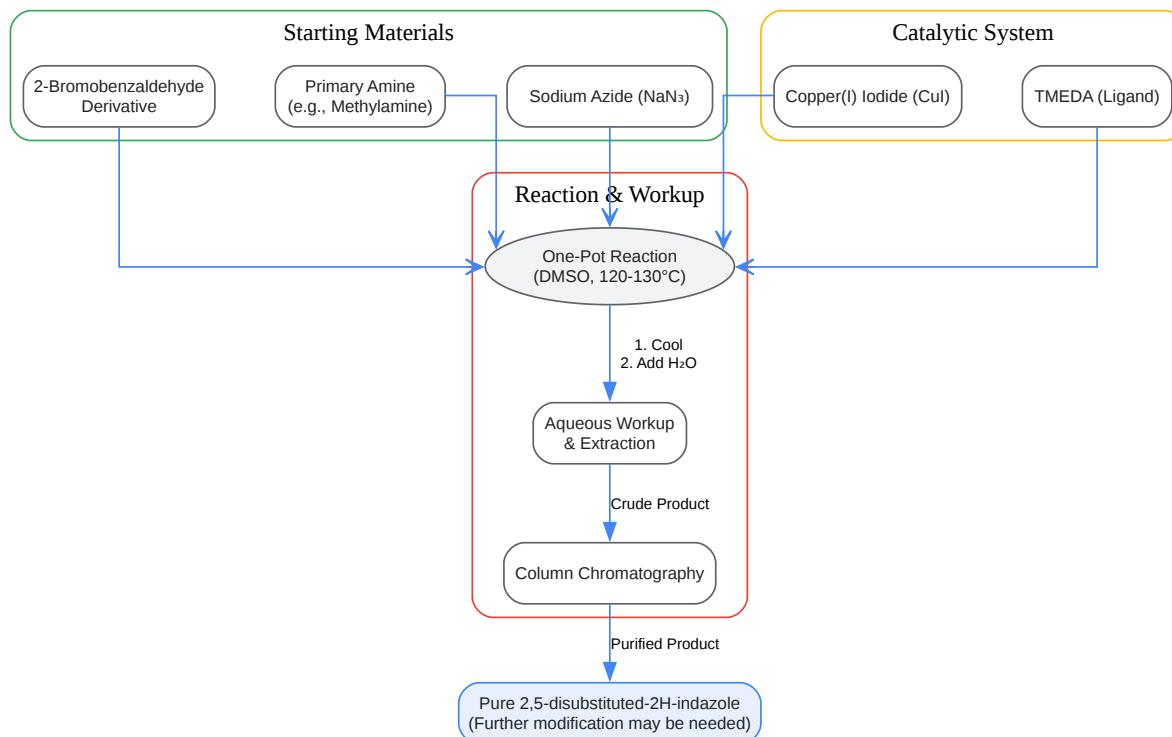
Proposed Synthetic Pathway

A plausible synthesis would involve the N-methylation of 5-bromo-3-methyl-1H-indazole. Alternatively, a multi-component approach starting from a corresponding brominated benzaldehyde could be employed. Below is a detailed, generalized protocol for the synthesis of a 2-substituted-2H-indazole, which can be adapted for this specific target molecule.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Substituted-2H-Indazoles[1][4]

This protocol describes a general method for synthesizing the 2H-indazole scaffold.

Materials:


- Appropriate 2-Bromobenzaldehyde derivative (e.g., 2,5-dibromobenzaldehyde as a precursor)
- Primary amine (e.g., Methylamine)
- Sodium Azide (NaN_3)
- Copper(I) Iodide (CuI)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromobenzaldehyde derivative (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).
- Add anhydrous DMSO (5 mL) to the flask to dissolve and suspend the reagents.
- Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into water (50 mL) and perform an extraction with ethyl acetate (3 x 30 mL).

- Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and salts.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-2H-indazole.

(Note: Subsequent methylation at the C-3 position would be required if not already present in the starting materials to yield the final target compound.)

[Click to download full resolution via product page](#)

General workflow for copper-catalyzed 2H-indazole synthesis.

Structural Characterization

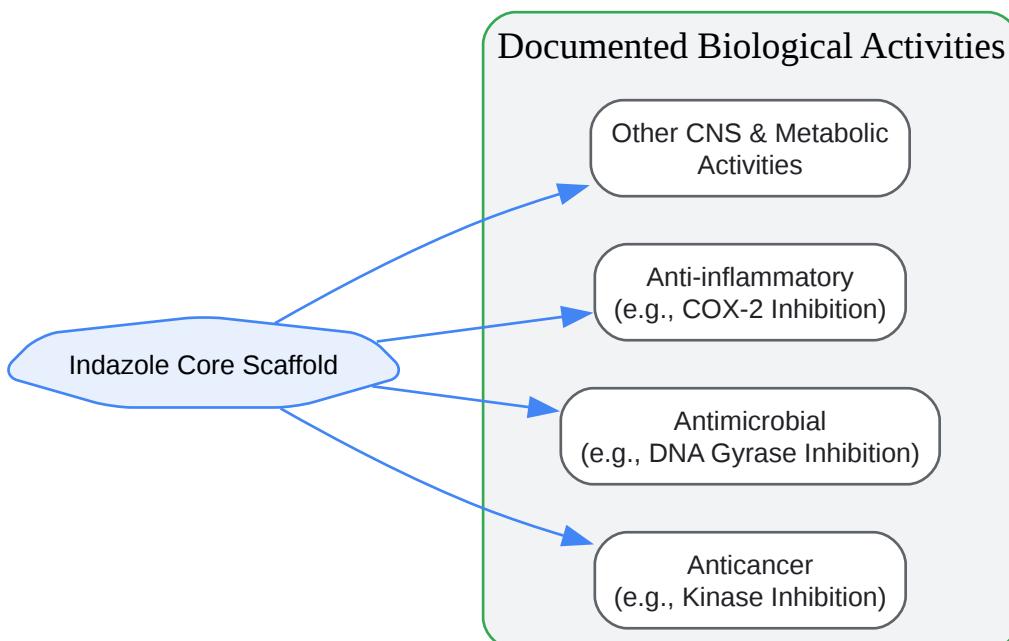
Detailed experimental spectroscopic and crystallographic data for **5-Bromo-2,3-dimethyl-2H-indazole** are not available in the public domain. Characterization of this molecule would rely on standard analytical techniques.

Spectroscopic Data (Predicted)

While experimental spectra are unavailable, the following table summarizes the predicted chemical shifts and characteristics expected from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses. These predictions are based on established principles and data from structurally similar indazole compounds.[\[5\]](#)[\[6\]](#)

Technique	Predicted Data / Expected Observations
^1H NMR	<ul style="list-style-type: none">- Two singlets in the aliphatic region (2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃).- Three distinct signals in the aromatic region (7.0-8.0 ppm) for the protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
^{13}C NMR	<ul style="list-style-type: none">- Two signals in the aliphatic region (< 40 ppm) for the methyl carbons.- Multiple signals in the aromatic/heterocyclic region (110-150 ppm) corresponding to the nine carbons of the indazole core. The carbon attached to bromine would be shifted downfield.
Mass Spec.	<ul style="list-style-type: none">- A characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 224 and 226.

Crystallographic Data


As of this writing, the crystal structure of **5-Bromo-2,3-dimethyl-2H-indazole** has not been deposited in public crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and solid-state conformation are not available. X-ray crystallography would be required to definitively determine these parameters.

Biological Context and Potential Applications

Indazole-containing derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.^{[7][8]} The indazole scaffold is a key component in several FDA-approved drugs, including those for cancer and antiemetic applications.^[1] While **5-Bromo-2,3-dimethyl-2H-indazole** has not been specifically evaluated in many public studies, its structural motifs suggest potential for biological activity.

- **Anticancer Activity:** Many substituted indazoles are potent inhibitors of various protein kinases, which are crucial targets in oncology. The substitution pattern can be tuned to achieve selectivity and potency.^{[7][9]}
- **Antimicrobial Activity:** The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa. Some derivatives have been shown to act as DNA gyrase inhibitors.^{[6][8]}
- **Anti-inflammatory Activity:** Certain indazole derivatives have demonstrated anti-inflammatory properties, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).^[6]

The presence of a bromine atom at the 5-position provides a handle for further synthetic modification, such as cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries for screening.

[Click to download full resolution via product page](#)

Logical relationship of the indazole scaffold to its diverse bioactivities.

Conclusion

5-Bromo-2,3-dimethyl-2H-indazole is a synthetically accessible heterocyclic compound with potential applications in drug discovery, stemming from the well-documented biological activities of the indazole scaffold. This guide summarizes its core molecular and chemical identity based on available data. A significant opportunity for future research lies in the full experimental characterization of this molecule, including detailed spectroscopic analysis, X-ray crystallography, and a systematic evaluation of its biological activity profile. Such data would be invaluable for unlocking its full potential in medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. pnrrjournal.com [pnrrjournal.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 5-Bromo-2,3-dimethyl-2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1279461#molecular-structure-of-5-bromo-2-3-dimethyl-2h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com